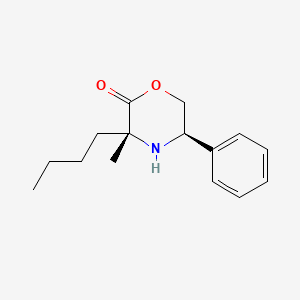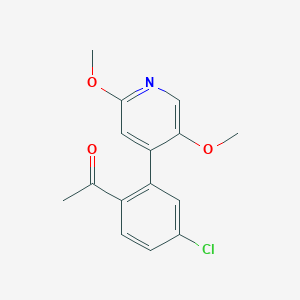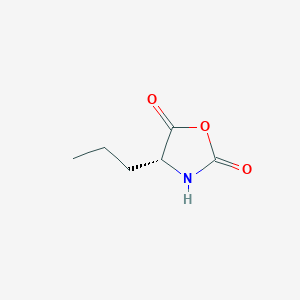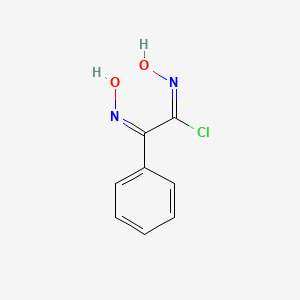
1,4-Bis(2-(2-quinolinyl)ethenyl)-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2-(2-quinolinyl)ethenyl)-benzene is an organic compound that features a benzene ring substituted with two quinolinyl-ethenyl groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-(2-quinolinyl)ethenyl)-benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinolinyl-ethenyl intermediates.
Condensation Reaction: These intermediates are then subjected to a condensation reaction with benzene derivatives under controlled conditions.
Catalysts and Solvents: Common catalysts used in this process include palladium-based catalysts, and solvents such as toluene or dimethylformamide (DMF) are often employed to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,4-Bis(2-(2-quinolinyl)ethenyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinolinyl-ethenyl benzene derivatives with oxidized functional groups.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
1,4-Bis(2-(2-quinolinyl)ethenyl)-benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
作用機序
The mechanism of action of 1,4-Bis(2-(2-quinolinyl)ethenyl)-benzene involves its interaction with specific molecular targets. The quinolinyl groups can engage in π-π stacking interactions with aromatic systems, while the ethenyl linkages provide flexibility and conjugation. These interactions can influence the compound’s electronic properties, making it suitable for applications in organic electronics.
類似化合物との比較
Similar Compounds
1,4-Bis(2-quinolinyl)-1,3-butadiene: Similar in structure but with different electronic properties due to the butadiene linkage.
1,4-Bis(2-pyridyl)ethenylbenzene: Contains pyridyl groups instead of quinolinyl groups, leading to different reactivity and applications.
Uniqueness
1,4-Bis(2-(2-quinolinyl)ethenyl)-benzene is unique due to its specific quinolinyl-ethenyl substitution pattern, which imparts distinct electronic and structural properties. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
特性
分子式 |
C28H20N2 |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
2-[(E)-2-[4-[(E)-2-quinolin-2-ylethenyl]phenyl]ethenyl]quinoline |
InChI |
InChI=1S/C28H20N2/c1-3-7-27-23(5-1)15-19-25(29-27)17-13-21-9-11-22(12-10-21)14-18-26-20-16-24-6-2-4-8-28(24)30-26/h1-20H/b17-13+,18-14+ |
InChIキー |
DJDHBLKJOAHWQU-HBKJEHTGSA-N |
異性体SMILES |
C1=CC=C2N=C(C=CC2=C1)/C=C/C3=CC=C(C=C3)/C=C/C4=NC5=CC=CC=C5C=C4 |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)C=CC4=NC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11714469.png)
![2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate](/img/structure/B11714474.png)
![(3aR,4R,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B11714482.png)

![[3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]methanol](/img/structure/B11714496.png)

![6,7-Diaminobenzo[de]isochromene-1,3-dione](/img/structure/B11714504.png)
![1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714515.png)

![(1S,5S)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11714528.png)
![(2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714529.png)

![(2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714541.png)

